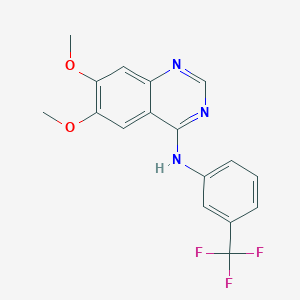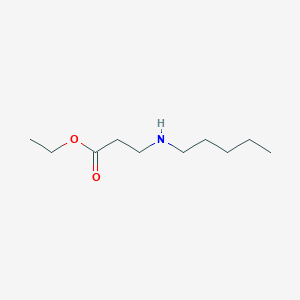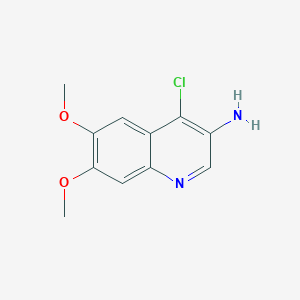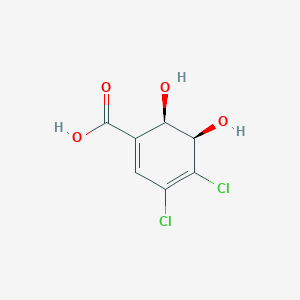
D2 C28 Triaromatic sterane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D2 C28 Triaromatic sterane is a chemical compound with the molecular formula C27H32D2. It belongs to the class of triaromatic steroids, which are characterized by three aromatic rings in their structure. These compounds are often found in crude oils and hydrocarbon source rocks and are used as biomarkers in geochemical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D2 C28 Triaromatic sterane involves several steps, starting from simpler aromatic compounds. The process typically includes:
Aromatic ring formation: This step involves the formation of the aromatic rings through cyclization reactions.
Hydrogenation and dehydrogenation: These reactions are used to introduce and remove hydrogen atoms, respectively, to achieve the desired aromatic structure.
Substitution reactions: Various substituents are introduced into the aromatic rings to complete the synthesis.
Industrial Production Methods
Industrial production of this compound is carried out on a larger scale using similar synthetic routes but optimized for efficiency and yield. The process involves:
Bulk chemical reactions: Large-scale reactions are conducted in industrial reactors.
Purification: The product is purified using techniques such as distillation and chromatography to achieve the desired purity.
Quality control: The final product is subjected to rigorous quality control measures to ensure consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions
D2 C28 Triaromatic sterane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of ketones or alcohols.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of hydrocarbons.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution reagents: Halogens (e.g., chlorine, bromine) and alkyl groups (e.g., methyl, ethyl) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted aromatic compounds .
Aplicaciones Científicas De Investigación
D2 C28 Triaromatic sterane has several scientific research applications, including:
Geochemical studies: It is used as a biomarker to study the origin and thermal maturity of crude oils and hydrocarbon source rocks.
Environmental analysis: It is used to analyze the presence and distribution of hydrocarbons in environmental samples.
Pharmaceutical research: It is used as a reference material in the synthesis and analysis of steroid-based drugs.
Forensic science: It is used in forensic investigations to identify and analyze hydrocarbon residues.
Mecanismo De Acción
The mechanism of action of D2 C28 Triaromatic sterane involves its interaction with various molecular targets and pathways. It acts as a biomarker by:
Binding to specific receptors: It binds to receptors in crude oils and hydrocarbon source rocks, allowing for the identification and analysis of these materials.
Participating in metabolic pathways: It is involved in metabolic pathways that lead to the formation and degradation of hydrocarbons.
Influencing thermal maturity: It provides information on the thermal maturity of hydrocarbon source rocks, which is crucial for understanding the geological history of these materials.
Comparación Con Compuestos Similares
D2 C28 Triaromatic sterane is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
C27 Triaromatic sterane: This compound has one less carbon atom in its structure and exhibits different chemical and physical properties.
C29 Triaromatic sterane: This compound has one more carbon atom in its structure and is often found in different geological settings.
C26 Triaromatic sterane: This compound has two fewer carbon atoms and is less commonly found in hydrocarbon source rocks.
This compound stands out due to its specific molecular structure, which makes it a valuable biomarker in geochemical studies and other scientific research applications.
Propiedades
IUPAC Name |
(17S)-15,16-dideuterio-17-[(2R)-5,6-dimethylheptan-2-yl]-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene;(17S)-15,16-dideuterio-17-[(2R)-5-ethyl-6-methylheptan-2-yl]-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36.C27H34/c1-6-21(19(2)3)12-11-20(4)28(5)18-17-26-25-14-13-22-9-7-8-10-23(22)24(25)15-16-27(26)28;1-18(2)19(3)10-11-20(4)27(5)17-16-25-24-13-12-21-8-6-7-9-22(21)23(24)14-15-26(25)27/h7-10,13-16,19-21H,6,11-12,17-18H2,1-5H3;6-9,12-15,18-20H,10-11,16-17H2,1-5H3/t20-,21?,28+;19?,20-,27+/m11/s1/i17D,18D;16D,17D/t17?,18?,20-,21?,28+;16?,17?,19?,20-,27+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOSCDGHWUNJHU-BGYIEFNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C)C(C)C.CC(C)C(C)CCC(C)C1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1C([C@@](C2=C1C3=C(C=C2)C4=CC=CC=C4C=C3)(C)[C@H](C)CCC(C)C(C)C)[2H].[2H]C1C([C@@](C2=C1C3=C(C=C2)C4=CC=CC=C4C=C3)(C)[C@H](C)CCC(CC)C(C)C)[2H] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H70 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5S,10S,17S)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-10,17-dimethyl-2,3,4,5,6,7,15,16-octahydro-1H-cyclopenta[a]phenanthrene;(5R,10S,17S)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,17-dimethyl-2,3,4,5,6,7,15,16-octahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B3250757.png)




![3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine](/img/structure/B3250770.png)








